

Physical and chemical properties of 2,6-Dichloro-3-nitroaniline

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Compound of Interest

Compound Name: 2,6-Dichloro-3-nitroaniline

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An In-Depth Technical Guide to the Physicochemical Properties of **2,6-Dichloro-3-nitroaniline**

Foreword: A Note on Scientific Rationale

In the landscape of pharmaceutical and materials science research, a deep understanding of a molecule's fundamental properties is the bedrock upon which innovation is built. This guide is structured not as a simple data sheet, but as a technical narrative on **2,6-dichloro-3-nitroaniline**. It is designed for the practicing researcher who understands that the "what" of a property is incomplete without the "why." Throughout this document, we will explore not only the known data for this specific compound but also extrapolate from closely related analogues to provide a comprehensive and practical profile. This approach mirrors the real-world challenges faced by scientists working with novel or less-characterized substances, where informed scientific judgment is as crucial as empirical data.

Molecular Identity and Significance

2,6-Dichloro-3-nitroaniline is a halogenated nitroaromatic compound. Its structure is characterized by an aniline core, substituted with two chlorine atoms ortho to the amino group and a nitro group meta to the amino group. This specific arrangement of electron-withdrawing (chloro, nitro) and electron-donating (amino) groups dictates its chemical behavior and physical characteristics.

Primarily, this compound and its isomers serve as critical intermediates in the synthesis of more complex molecules. They are foundational building blocks for azo dyes, pigments, and various

agrochemicals like herbicides and pesticides.^[1] In the context of drug development, the dichloronitroaniline scaffold can be a precursor for active pharmaceutical ingredients (APIs), where its reactivity is harnessed to build pharmacologically active structures.

Identifier	Value	Source
IUPAC Name	2,6-dichloro-3-nitroaniline	[2]
CAS Number	13785-48-3	[1] [2]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	207.01 g/mol	[1] [2]
InChIKey	FYMVQJCDXFAPGG-UHFFFAOYSA-N	[2]

Core Physicochemical Properties

The physical state, melting point, boiling point, and solubility profile of a compound are critical parameters that influence its handling, reaction conditions, and formulation. While specific experimental data for **2,6-dichloro-3-nitroaniline** is sparse in publicly available literature, we can deduce its likely properties with high confidence through analysis of its structural isomers.

Property	Observed/Predicted Value	Rationale & Comparative Analysis
Appearance	Predicted: Yellow crystalline solid	The related isomer, 2,6-dichloro-4-nitroaniline, is consistently reported as a yellow crystalline powder or solid. ^{[4][5]} The chromophoric nature of the nitroaniline system is responsible for this color, and it is expected that the 3-nitro isomer would be visually similar.
Melting Point	Predicted: 100 - 120 °C	A precise melting point is not published. However, we can establish a likely range. 2,6-dichloro-4-nitroaniline has a high melting point of 190-192 °C, likely due to strong intermolecular packing and hydrogen bonding enabled by the para-nitro group. In contrast, 3-nitroaniline, which lacks the chloro-substituents, melts at a lower 112-114 °C. ^[6] The substitution pattern of 2,6-dichloro-3-nitroaniline may disrupt crystal lattice symmetry compared to the 4-nitro isomer, leading to a predicted lower melting point, likely closer to that of 3-nitroaniline.
Boiling Point	326 °C (at 760 mmHg)	This value is reported in chemical supplier specifications and appears consistent for a molecule of

		this molecular weight and polarity. [1]
Solubility	Predicted: Low in water; Soluble in organic solvents (e.g., DMSO, Ethyl Acetate, Acetone)	The two chlorine atoms and the overall aromatic character contribute to hydrophobicity. While the amino and nitro groups can participate in hydrogen bonding, steric hindrance from the adjacent chlorine atoms on the amino group will limit its ability to form strong hydrogen bonds with water. [4] Therefore, its aqueous solubility is expected to be low. It will exhibit much better solubility in polar aprotic organic solvents.

Spectroscopic & Chromatographic Profile

Characterization and purity assessment are paramount. Below are the predicted spectroscopic signatures and a validated analytical method for **2,6-dichloro-3-nitroaniline**.

Predicted Spectroscopic Data

- **^1H NMR (Proton NMR):** The spectrum in CDCl_3 is predicted to show two signals in the aromatic region and one broad signal for the amine protons.
 - **Aromatic Protons:** There are two protons on the ring at positions C4 and C5. They are ortho to each other and will appear as two doublets due to spin-spin coupling. The proton at C4 (adjacent to the nitro group) will be further downfield than the proton at C5. We predict signals around δ 7.5-7.8 ppm (d, 1H) and δ 6.8-7.1 ppm (d, 1H).
 - **Amine Protons:** The $-\text{NH}_2$ protons will likely appear as a broad singlet around δ 4.5-5.5 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

- ^{13}C NMR (Carbon NMR): The spectrum will display 6 distinct signals for the aromatic carbons, as the molecule is asymmetric.
 - Substituted Carbons: The carbon bearing the amino group (C1) will be shifted upfield relative to the others. Carbons attached to the chlorine atoms (C2, C6) and the nitro group (C3) will be significantly downfield.
 - Protonated Carbons: The signals for C4 and C5 will be identifiable in the range of δ 115-130 ppm.
- FT-IR (Infrared Spectroscopy): The IR spectrum provides key functional group information.
 - N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm^{-1} region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).
 - N-O Stretching (Nitro Group): Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the NO₂ group will be prominent around 1520-1560 cm^{-1} and 1340-1380 cm^{-1} , respectively.
 - C-Cl Stretching: Absorptions for the C-Cl bonds will be found in the fingerprint region, typically below 850 cm^{-1} .
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
 - Molecular Ion (M⁺): A cluster of peaks will be observed. The most abundant will be at m/z 206 (for $^{35}\text{Cl}_2$). A significant M+2 peak at m/z 208 (for $^{35}\text{Cl}^{37}\text{Cl}$) and a smaller M+4 peak at m/z 210 (for $^{37}\text{Cl}_2$) will be present in an approximate 9:6:1 ratio, which is a definitive indicator of two chlorine atoms.
 - Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da) and potentially the loss of HCl.

Analytical Methodology: Purity Determination by HPLC

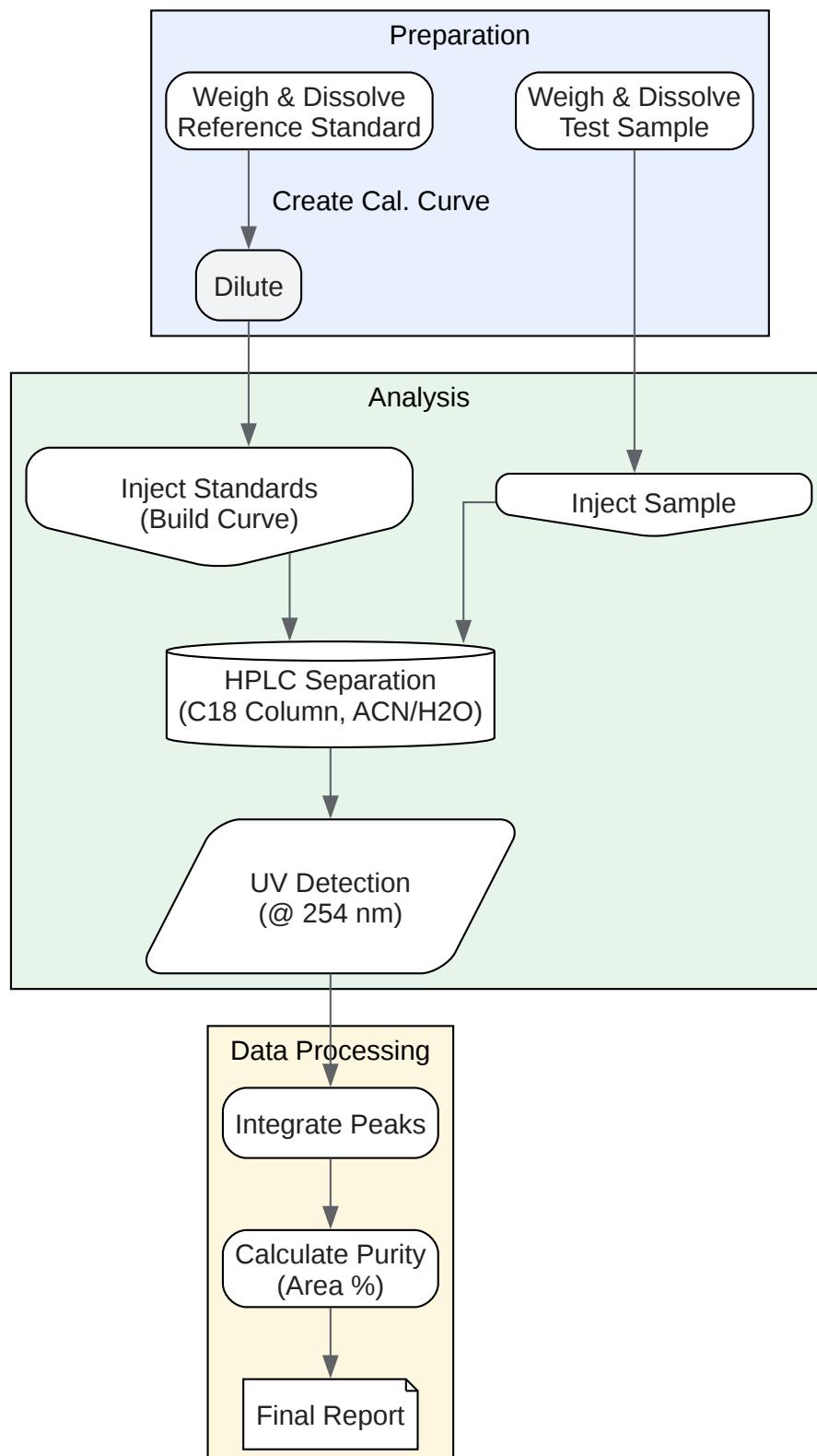
For routine purity analysis and quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for nitroaromatic compounds.^[7]

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. **2,6-Dichloro-3-nitroaniline**, being a relatively nonpolar molecule, will be well-retained on a C18 column and can be eluted with a mixture of an organic solvent (like acetonitrile or methanol) and water.

Detailed Protocol:

- Standard Preparation: Accurately weigh ~10 mg of **2,6-dichloro-3-nitroaniline** reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.
- Sample Preparation: Dissolve the sample to be tested in acetonitrile to a final concentration of approximately 10 µg/mL.
- Chromatographic Conditions:
 - Instrument: Standard HPLC system with a UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. Causality: This ratio provides a good balance, ensuring the analyte is sufficiently retained for separation from polar impurities but elutes in a reasonable time with good peak shape.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detector Wavelength: 254 nm. Causality: Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.
 - Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
- Analysis: Inject the calibration standards to establish a linearity curve. Inject the sample solution and determine the purity by comparing the area of the main peak to the total area of all peaks (Area % method).

Workflow Visualization:

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Caption: HPLC workflow for purity analysis of **2,6-Dichloro-3-nitroaniline**.

Synthesis & Chemical Reactivity

Plausible Synthetic Route: Electrophilic Nitration

While specific industrial preparations for **2,6-dichloro-3-nitroaniline** are not widely published, a logical and chemically sound laboratory synthesis involves the direct nitration of 2,6-dichloroaniline. This is an example of electrophilic aromatic substitution.

Reaction Scheme: 2,6-dichloroaniline \rightarrow (HNO₃, H₂SO₄) \rightarrow **2,6-dichloro-3-nitroaniline**

Experimental Rationale:

- **Reagents:** A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.
- **Directing Effects:** The amino group (-NH₂) is a powerful activating, ortho-, para-director. The two chlorine atoms are deactivating, ortho-, para-directors. In this case, the directing effects are complex:
 - The C4 position (para to -NH₂) is sterically unhindered and electronically activated.
 - The C3 and C5 positions are meta to the amino group.
 - The powerful activating effect of the amino group typically dominates. However, under strong acidic conditions (H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating, meta-director.
 - This protonation deactivates the ring, and the directing influence shifts. The chlorine atoms direct ortho/para to themselves. The position meta to the newly formed -NH₃⁺ group (C3 and C5) becomes the most favorable site for substitution. Due to symmetry, these positions are equivalent before nitration. The reaction will thus yield the 3-nitro product.
- **Conditions:** The reaction must be performed at low temperatures (e.g., 0-10 °C) by slowly adding the nitrating mixture. This is crucial to control the highly exothermic reaction and to

prevent over-nitration or oxidative side reactions.

Key Chemical Reactions

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl_2) in HCl, or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$). This would yield 2,6-dichlorobenzene-1,3-diamine, a valuable building block for polymers and pharmaceuticals.
- Diazotization of the Amino Group: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated *in situ* from NaNO_2 and HCl) at low temperatures. This diazonium salt is a versatile intermediate that can undergo various Sandmeyer reactions to introduce other functional groups (e.g., -CN, -Br, -OH) or be used in azo coupling reactions to form dyes.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, detailed toxicological profile for this compound is not available, its structure as a chlorinated nitroaniline warrants significant precautions.

- Toxicity: Nitroanilines are generally classified as toxic.^[8] They can be harmful if inhaled, swallowed, or absorbed through the skin. Assume this compound is highly toxic and handle it with appropriate engineering controls.
- Personal Protective Equipment (PPE): Always use a certified fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
- Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents.^[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

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